molecular formula C10H11NO3 B175053 N-(3-Acetyl-2-hydroxyphenyl)acetamide CAS No. 103205-33-0

N-(3-Acetyl-2-hydroxyphenyl)acetamide

Cat. No.: B175053
CAS No.: 103205-33-0
M. Wt: 193.2 g/mol
InChI Key: IZEKPTZDLKKMGF-UHFFFAOYSA-N
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Description

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a phenolic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a phenolic compound that is industrially synthesized from benzene and acetone The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It has been shown to react with hydroxyl groups and undergo reductive dehalogenation, which leads to the removal of hydrogen atoms from the molecule . This suggests that it may interact with its targets through a mechanism involving hydroxyl groups.

Result of Action

It can be used as a medicine for the treatment of pain, fever, and inflammation . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Acetyl-2-hydroxyphenyl)acetamide can be synthesized through the acetylation of 3-amino-2-hydroxyacetophenone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Acetyl-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in pain and inflammation management.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetyl-2-hydroxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The meta position of the acetyl group relative to the hydroxyl group allows for unique interactions and reactivity compared to its ortho and para analogs .

Biological Activity

N-(3-Acetyl-2-hydroxyphenyl)acetamide, also known as NA-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C10H11NO3. Its structure features an acetyl group and a hydroxyphenyl moiety, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies indicate that NA-2 may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Nephroprotective Effects : Research has shown that NA-2 provides protective effects against kidney injury induced by glycerol in animal models, suggesting its potential in treating acute kidney injury (AKI) .

1. Nephroprotective Activity

A significant study investigated the protective effects of this compound in a glycerol-induced AKI model in mice. The study found that:

  • Dosage : NA-2 was administered at 50 mg/kg for four days.
  • Outcomes : The compound significantly reduced serum levels of urea and creatinine, markers of kidney function. Histological analysis showed preserved renal architecture compared to untreated controls.
  • Mechanisms : The protective effects were linked to down-regulation of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NFκB), alongside up-regulation of heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) .

2. Antioxidant and Anti-inflammatory Mechanisms

In vitro studies have demonstrated that NA-2 can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests that NA-2 may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundNephroprotective, Antioxidant
N-(2-hydroxyphenyl)acetamideProtective against acute kidney injury
Gold nanoparticle conjugate (NA-2-AuNPs)Enhanced nephroprotective effects

Molecular Docking Studies

In silico studies using molecular docking have predicted that this compound interacts with various protein targets involved in cell signaling pathways related to inflammation and apoptosis. These findings support its potential as a lead compound for drug development targeting inflammatory diseases .

Properties

IUPAC Name

N-(3-acetyl-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEKPTZDLKKMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548066
Record name N-(3-Acetyl-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103205-33-0
Record name N-(3-Acetyl-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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